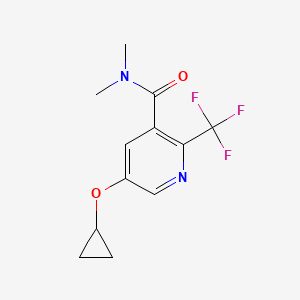
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)nicotinamide is a compound that belongs to the class of nicotinamides. It features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The presence of the trifluoromethyl group often enhances the lipophilicity, metabolic stability, and bioavailability of compounds, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of 2-chloronicotinic acid with dimethylamine under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Cyclopropoxy Substitution: The final step involves the substitution of the cyclopropoxy group, which can be achieved through the reaction of the intermediate with cyclopropyl bromide in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinamides.
科学的研究の応用
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of specific enzymes, affecting cellular processes such as signal transduction, metabolism, and gene expression .
類似化合物との比較
Similar Compounds
5-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)pyridin-2-amine: Similar structure but with a different substitution pattern.
N,N-Dimethyl-2-(trifluoromethyl)nicotinamide: Lacks the cyclopropoxy group.
5-Cyclopropoxy-2-(trifluoromethyl)nicotinamide: Lacks the N,N-dimethyl substitution.
Uniqueness
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)nicotinamide is unique due to the combination of the cyclopropoxy, N,N-dimethyl, and trifluoromethyl groups. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C12H13F3N2O2 |
|---|---|
分子量 |
274.24 g/mol |
IUPAC名 |
5-cyclopropyloxy-N,N-dimethyl-2-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H13F3N2O2/c1-17(2)11(18)9-5-8(19-7-3-4-7)6-16-10(9)12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChIキー |
BOADMNOMPKPTCB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(N=CC(=C1)OC2CC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















